molecular formula C8H14N2O2 B6167476 N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide CAS No. 1866636-93-2

N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide

Cat. No. B6167476
CAS RN: 1866636-93-2
M. Wt: 170.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide” is a synthetic compound. It has been used in the production of (S)-duloxetine, a blockbuster antidepressant drug . The compound is reduced by whole cells of Rhodotorula glutinis to (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide, an intermediate in the production of (S)-duloxetine .


Synthesis Analysis

The synthesis of “N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide” involves the reaction of certain phenols with N-(4,4-diethoxybutyl)pyrimidin-2-amine in the presence of trifluoroacetic acid . The reaction has excellent enantioselectivity with a >95% conversion . The compound can also be synthesized from acyclic precursors, enabling the preparation of 2-(pyrrolidin-1-yl)pyrimidines in a single step .


Molecular Structure Analysis

The molecular formula of “N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide” is C8H14N2O2. The structure of the compound includes a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms .


Chemical Reactions Analysis

The compound undergoes a bioreduction process to produce (S)-N-methyl-3-hydroxy-3-(2-thienyl) propionamide . This reaction is catalyzed by whole cells of Rhodotorula glutinis . The product of this reaction can be converted into N-methyl-3-hydroxy-(2-thienyl)-1-propanamine, the immediate precursor of duloxetine, in a single step .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 170.2. Other physical and chemical properties such as melting point, solubility, and stability are not explicitly mentioned in the retrieved papers.

Future Directions

The compound has potential applications in the production of (S)-duloxetine, a widely used antidepressant drug . Future research could focus on optimizing the synthesis process, improving the yield and enantioselectivity, and exploring other potential applications of the compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide involves the reaction of N-methylpyrrolidine-2-one with ethyl acetoacetate, followed by the addition of acetic anhydride and hydrochloric acid to form the final product.", "Starting Materials": [ "N-methylpyrrolidine-2-one", "Ethyl acetoacetate", "Acetic anhydride", "Hydrochloric acid" ], "Reaction": [ "Step 1: N-methylpyrrolidine-2-one is reacted with ethyl acetoacetate in the presence of a base catalyst, such as sodium ethoxide, to form N-methyl-3-oxo-3-(pyrrolidin-1-yl)butanoic acid.", "Step 2: Acetic anhydride is added to the reaction mixture to acetylate the carboxylic acid group, forming N-methyl-3-oxo-3-(pyrrolidin-1-yl)butanoyl acetate.", "Step 3: Hydrochloric acid is added to the reaction mixture to hydrolyze the ester group, forming N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide as the final product." ] }

CAS RN

1866636-93-2

Product Name

N-methyl-3-oxo-3-(pyrrolidin-1-yl)propanamide

Molecular Formula

C8H14N2O2

Molecular Weight

170.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.